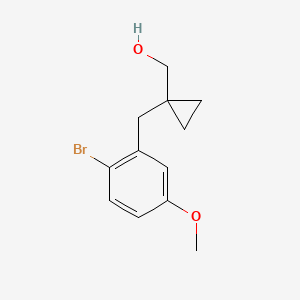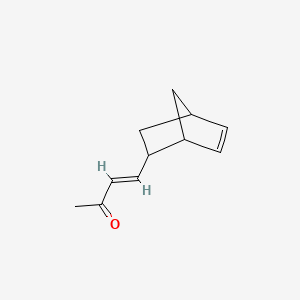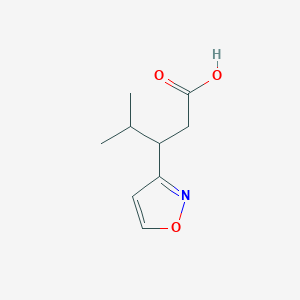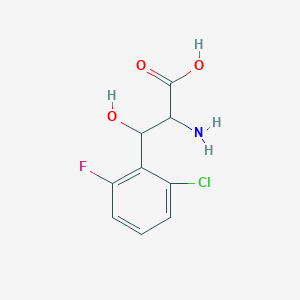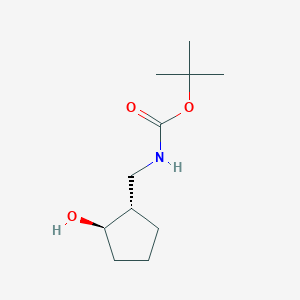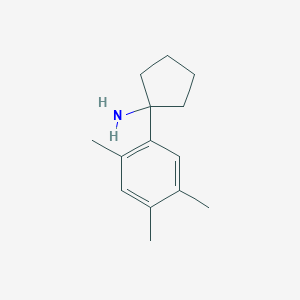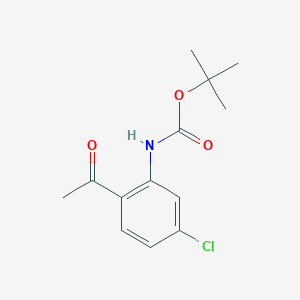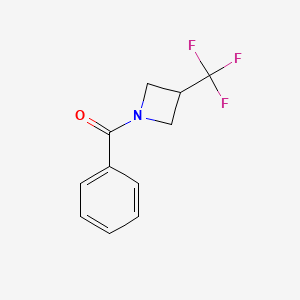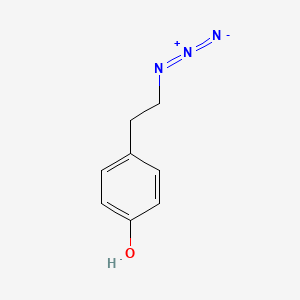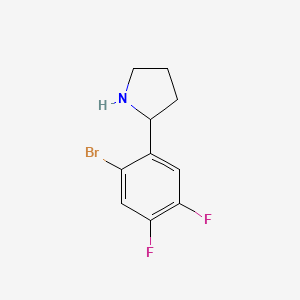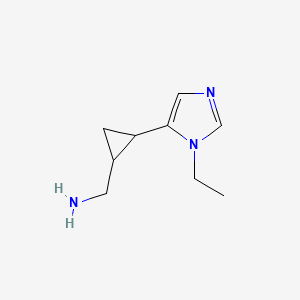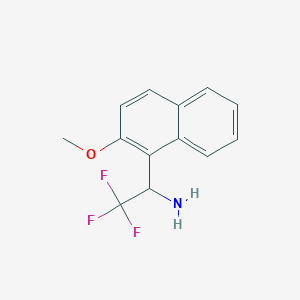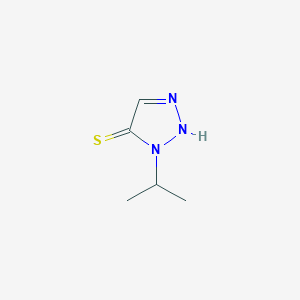
1-(propan-2-yl)-1H-1,2,3-triazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Propan-2-yl)-1H-1,2,3-triazole-5-thiol is a heterocyclic compound featuring a triazole ring substituted with a thiol group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Propan-2-yl)-1H-1,2,3-triazole-5-thiol can be synthesized through several methods. One common approach involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring. The thiol group can then be introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale cycloaddition reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Propan-2-yl)-1H-1,2,3-triazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions with the thiol group.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Thioethers, thioesters.
Scientific Research Applications
1-(Propan-2-yl)-1H-1,2,3-triazole-5-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological thiols.
Medicine: Explored for its potential in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(propan-2-yl)-1H-1,2,3-triazole-5-thiol exerts its effects often involves interactions with biological molecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity for various molecular targets.
Comparison with Similar Compounds
1-(Propan-2-yl)-1H-1,2,4-triazole-5-thiol: Similar structure but with a different triazole ring, leading to variations in chemical reactivity and biological activity.
1-(Propan-2-yl)-1H-1,2,3-triazole-4-thiol: Positional isomer with the thiol group at a different position on the triazole ring, affecting its chemical properties.
Uniqueness: 1-(Propan-2-yl)-1H-1,2,3-triazole-5-thiol is unique due to the specific positioning of the thiol group on the triazole ring, which influences its reactivity and potential applications. Its combination of a thiol group and a triazole ring makes it a versatile compound for various chemical transformations and applications in different fields.
Properties
Molecular Formula |
C5H9N3S |
|---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
3-propan-2-yl-2H-triazole-4-thione |
InChI |
InChI=1S/C5H9N3S/c1-4(2)8-5(9)3-6-7-8/h3-4,7H,1-2H3 |
InChI Key |
YQFXQNADVXVVTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=S)C=NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


